REACTION_SMILES
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[NH2:1][c:2]1[n:3][c:4]([Cl:16])[cH:5][n:6][c:7]1-[c:8]1[c:9]([Cl:15])[c:10]([Cl:14])[cH:11][cH:12][cH:13]1.[NH3:17]>>[NH2:1][c:2]1[n:3][c:4]([NH2:17])[cH:5][n:6][c:7]1-[c:8]1[c:9]([Cl:15])[c:10]([Cl:14])[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)cnc1-c1cccc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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Nc1cnc(-c2cccc(Cl)c2Cl)c(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |